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Compound of Interest

Compound Name:
(S)-1-[2-

(Trifluoromethyl)phenyl]ethylamine

Cat. No.: B141343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR,

IR, MS) for the chiral amine (S)-1-[2-(trifluoromethyl)phenyl]ethylamine. Due to the limited

availability of published experimental spectra for this specific compound, this guide presents

predicted data based on established principles of spectroscopy and data from analogous

structures. It also includes detailed experimental protocols for acquiring high-quality spectral

data and a logical workflow for spectral analysis.

Chemical Structure and Properties
Compound Name: (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine

CAS Number: 127733-39-5[1]

Molecular Formula: C₉H₁₀F₃N[1]

Molecular Weight: 189.18 g/mol [1][2]

Structure: Chemical structure of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
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The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for (S)-1-[2-(trifluoromethyl)phenyl]ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.7 - 7.3 m 4H
Aromatic protons

(C₆H₄)

~ 4.3 - 4.1 q 1H
Methine proton (-

CH(NH₂)-)

~ 1.8 - 1.6 br s 2H Amine protons (-NH₂)

~ 1.4 - 1.3 d 3H Methyl protons (-CH₃)

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~ 145 - 140
Aromatic C (quaternary, attached to -

CH(NH₂)CH₃)

~ 132 - 125 Aromatic CH

~ 128 (q) Aromatic C (quaternary, attached to -CF₃)

~ 124 (q) Trifluoromethyl C (-CF₃)

~ 50 Methine C (-CH(NH₂)-)

~ 25 Methyl C (-CH₃)

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). The trifluoromethyl group

will cause splitting of the attached and adjacent carbon signals (quartets, q).
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3250 Medium, two bands
N-H stretching (primary amine)

[3][4][5][6]

3100 - 3000 Medium Aromatic C-H stretching

2980 - 2850 Medium Aliphatic C-H stretching

1650 - 1580 Medium
N-H bending (primary amine)

[3]

1600, 1450 Medium to Strong Aromatic C=C stretching

1350 - 1250 Strong
C-N stretching (aromatic

amine)[3]

1300 - 1100 Strong
C-F stretching (trifluoromethyl

group)

910 - 665 Broad
N-H wagging (primary amine)

[3]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation

189 [M]⁺, Molecular ion

174 [M - CH₃]⁺

172 [M - NH₃]⁺

The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd

nominal molecular mass.[4][6] The fragmentation pattern is dominated by alpha-cleavage.[4][7]
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Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of (S)-1-[2-(trifluoromethyl)phenyl]ethylamine in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.[8]

Instrument Setup:

Use a 400 MHz or higher field NMR spectrometer.[9][10]

Tune and shim the instrument to the solvent's deuterium signal.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

To confirm the N-H protons, a D₂O exchange experiment can be performed: add a drop of

D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals should

disappear or significantly diminish.[6]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

FID.
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Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

IR Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin film.

Sample Preparation (Solution):

Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of

interest (e.g., CCl₄, CS₂).

Use a solution cell for analysis.[11]

Instrument Setup:

Use a Fourier-transform infrared (FTIR) spectrometer.

Record a background spectrum of the empty instrument or the salt plates/solvent.

Data Acquisition:

Place the sample in the instrument's sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.[12]
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Further dilute the stock solution to a final concentration of around 10-100 µg/mL.[12]

Instrumentation and Ionization:

Use a mass spectrometer equipped with an appropriate ionization source. Electrospray

ionization (ESI) is a common choice for this type of molecule.[12][13]

The sample can be introduced via direct infusion or through a chromatographic system

like GC-MS or LC-MS.[13]

Data Acquisition:

Acquire the mass spectrum in positive ion mode.

For high-resolution mass spectrometry (HRMS), use an instrument such as a time-of-flight

(TOF) or Orbitrap analyzer to obtain accurate mass measurements, which can help

confirm the elemental composition.[9][14]

Tandem mass spectrometry (MS/MS) can be used to obtain structural information through

fragmentation analysis.[15]

Data Analysis:

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

Analyze the fragmentation pattern to deduce structural features of the molecule.

Workflow Visualization
The following diagram illustrates the logical workflow for the spectral analysis of (S)-1-[2-
(trifluoromethyl)phenyl]ethylamine.
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Caption: Workflow for Spectral Data Acquisition and Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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